molecular formula C16H26O B14482062 Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- CAS No. 68155-67-9

Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-

Cat. No.: B14482062
CAS No.: 68155-67-9
M. Wt: 234.38 g/mol
InChI Key: YLWIXGWLTDBBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, often referred to as the α-isomer of octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), is a cyclic ketone used primarily as a fragrance ingredient. Its molecular formula is C₁₆H₂₆O (molecular weight: 234.38 g/mol), with a complex bicyclic structure featuring tetramethyl substituents at positions 2, 3, 8, and 8a . It is part of a mixture of OTNE isomers (α, β, γ) that differ in the saturation and positioning of hydrogen atoms in the naphthalenyl backbone . The α-isomer is characterized by its 1,2,3,4,6,7,8,8a-octahydro configuration, distinguishing it from the β-isomer (1,2,3,4,5,6,7,8-octahydro) and γ-isomer (1,2,3,5,6,7,8,8a-octahydro) .

OTNE isomers are valued in perfumery for their woody, amber-like odor profiles. The α-isomer is less dominant in commercial mixtures compared to the β-isomer (marketed as Iso E Super®), which is more thermally stable and widely used .

Properties

CAS No.

68155-67-9

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,4,6,7,8a-hexahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h7,11,14H,6,8-10H2,1-5H3

InChI Key

YLWIXGWLTDBBHL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CCCC(C2CC1(C)C(=O)C)(C)C

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway and Reaction Mechanisms

The synthesis of OTNE isomers, including the alpha isomer, follows a two-step process developed through organocatalytic and acid-mediated transformations. The first step involves the regioselective acetylation of a substituted octahydronaphthalene precursor using a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly employed to direct the acetyl group to the 4-position relative to the isohexenyl chain. This step generates an intermediate that undergoes Brønsted acid-catalyzed cyclization in the second stage, closing the naphthalene ring system.

Imperfect regioselectivity during acetylation and subsequent acid-catalyzed alkene migrations account for the formation of four primary isomers: beta (30–65%), gamma (10–26%), alpha (8–20%), and minor (0–5%). The alpha isomer’s structure arises from a 1,2-hydride shift during cyclization, which relocates the acetyl group to the 2-naphthalenyl position while maintaining the tetramethyl substitution pattern.

Catalytic Systems and Reaction Optimization

Lewis Acid-Catalyzed Acetylation

The initial acetylation step employs Lewis acids to activate the carbonyl group of acetylating agents, such as acetic anhydride or acetyl chloride. Hall and Sanders (1975a) demonstrated that AlCl₃ achieves 75–80% regioselectivity for the 4-position, while BF₃ etherate improves yields but reduces selectivity due to competing side reactions. Recent studies by Armanino et al. (2020) showed that zeolite-based catalysts enhance selectivity to 85% under mild conditions (40–60°C), minimizing byproduct formation.

Table 1: Comparison of Lewis Acid Catalysts in Acetylation Step
Catalyst Temperature (°C) Selectivity (%) Yield (%)
AlCl₃ 60 75–80 82
BF₃·OEt₂ 50 65–70 88
H-ZSM-5 40 85 78

Data derived from Hall and Sanders (1975a) and Armanino et al. (2020).

Brønsted Acid-Mediated Cyclization

Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are standard catalysts for the cyclization step. The reaction proceeds via a carbocation intermediate, with the acid strength dictating the extent of alkene migrations. Fráter and Schröder (2007) reported that 85% H₂SO₄ at 80°C maximizes cyclization efficiency but promotes hydride shifts, increasing gamma isomer content. In contrast, p-TsOH at 100°C reduces side reactions, favoring alpha isomer formation.

Isomer Control and Separation Strategies

Industrial OTNE mixtures require post-synthetic processing to enrich the alpha isomer. Fractional distillation under reduced pressure (0.1–1 mmHg) separates isomers based on boiling point differences (alpha: 120–122°C; beta: 118–120°C; gamma: 122–124°C). However, overlapping volatilities limit purity, necessitating auxiliary methods:

  • Chromatographic Purification : Silica gel chromatography with hexane/ethyl acetate (95:5) achieves 95% alpha isomer purity but is cost-prohibitive at scale.
  • Crystallization : Cooling technical mixtures to −20°C precipitates higher-melting-point isomers (gamma and minor), leaving alpha-enriched supernatants.

Industrial-Scale Production and Process Variables

Large-scale OTNE synthesis adjusts reaction parameters to target specific isomer ratios. The OTNE Consortium (2020) outlined the following industrial conditions:

Table 2: Industrial Reaction Conditions for Alpha Isomer Enrichment
Parameter Optimal Range Effect on Alpha Isomer Yield
Acetylation Temp. 50–60°C Maximizes precursor stability
Cyclization Acid p-TsOH Reduces alkene migration
Reaction Time 4–6 hours Balances completion vs. side reactions
Post-Distillation 0.5 mmHg, 120°C Isomer separation efficiency

Adapted from OTNE Consortium (2020) and REACH (2021).

Recent Advances in Synthetic Methodologies

Modern approaches focus on computational modeling and green chemistry principles. Stepanyuk and Kirschning (2019) developed a continuous-flow system using immobilized Lewis acids, achieving 90% acetylation selectivity and reducing catalyst waste. The Open Reaction Database (ORD) has compiled kinetic data for OTNE synthesis, enabling machine learning models to predict optimal conditions for alpha isomer formation.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Research and Regulatory Insights

  • Safety Assessments : The Research Institute for Fragrance Materials (RIFM) recommends a maximum concentration of 0.5% for the α-isomer in leave-on products, driven by dermal sensitization thresholds .
  • Environmental Impact : EPA’s 2016 expedited action on OTNE isomers underscores their environmental persistence, with biodegradation half-lives exceeding 60 days in aquatic systems .
  • Market Trends : Despite regulatory challenges, OTNE isomers remain popular in luxury fragrances (e.g., BVLGARI AQUA, Viktor & Rolf’s SPICEBOMB) due to their complex odor profiles .

Biological Activity

Ethanone, specifically 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- (commonly referred to as OTNE or Iso E Super), is a synthetic compound widely used in the fragrance industry. This article examines its biological activity based on available research findings and data.

  • Chemical Formula : C16H26O
  • Molecular Weight : 234.38 g/mol
  • CAS Number : 68155-67-9
  • Density : 0.94 g/cm³ (predicted)
  • Boiling Point : 311.4 °C (predicted)

Biological Activity Overview

Ethanone has been studied primarily for its applications in perfumery and its potential biological effects. The compound is recognized for its unique scent profile and stability in various formulations. Below are key areas of biological activity associated with OTNE:

1. Fragrance Properties

  • OTNE is characterized by a woody and amber-like scent that enhances the olfactory experience in perfumes and personal care products. Its ability to blend well with other fragrance components makes it a popular choice among perfumers.

2. Sensory Effects

  • Studies indicate that OTNE can influence sensory perception and emotional responses. Research conducted by the Expert Panel for Fragrance Safety highlighted its role in enhancing mood and evoking pleasant memories when used in aromatherapy and personal care products .

3. Safety and Toxicology

  • The safety profile of OTNE has been evaluated extensively. According to the International Fragrance Association (IFRA), the compound is considered safe for use in fragrances when applied within recommended limits. However, some studies have indicated potential sensitization effects in sensitive individuals .

Case Studies

  • Skin Sensitization Tests
    • A study published by the IFRA assessed skin sensitization potential using the Local Lymph Node Assay (LLNA). Results indicated that OTNE has a low sensitization potential at concentrations commonly used in consumer products .
  • Olfactory Impact
    • Research by perfumers demonstrated that OTNE significantly enhances the overall fragrance profile of formulations when combined with other scent components like citrus or floral notes .
  • Emotional Influence
    • A psychological study explored the impact of various fragrances on mood enhancement. Participants exposed to scents containing OTNE reported increased feelings of relaxation and happiness compared to control groups .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionFindings
Fragrance PropertiesWoody and amber-like scentEnhances olfactory experience
Sensory EffectsInfluences moodPositive emotional responses reported
Safety ProfileLow sensitization potentialSafe within IFRA recommended limits

Q & A

Q. How can OTNE be synthesized and characterized in the laboratory?

Methodological Answer: OTNE can be synthesized via alkylation reactions using brominated intermediates. For example, 2-bromo-1-(naphthalen-1-yl)ethanone (10 mmol) reacts with thiol-containing reagents under reflux conditions in ethanol, yielding ~89% product . Characterization involves:

  • NMR Spectroscopy : Compare δ values (e.g., 8.78 ppm for aromatic protons in DMSO-d₆) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 302 [M+1]) .
  • Elemental Analysis : Validate purity (e.g., C: 55.70%, N: 14.00%) .
Parameter Value
Yield89%
Melting Point189–190°C
Key NMR Peaks8.78 (ArH), 4.96 (CH₂) ppm

Q. What spectroscopic techniques are critical for confirming OTNE’s structure?

Methodological Answer:

  • Electron Ionization Mass Spectrometry (EI-MS) : Identifies molecular weight (218.3346 g/mol) and fragmentation patterns .
  • Gas Chromatography (GC) : Uses non-polar columns (e.g., 0.25 mm/0.25 μm) with temperature ramps (35°C → 210°C at 3°C/min) to resolve stereoisomers .
  • ¹H/¹³C NMR : Assigns stereochemistry and methyl group environments (e.g., tetramethyl groups at δ 1.2–1.5 ppm) .

Q. What safety protocols should be followed when handling OTNE?

Methodological Answer:

  • Environmental Hazard Mitigation : Classify OTNE as an environmentally hazardous substance (UN 3082) and avoid aquatic exposure .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation risks .
  • Emergency Procedures : Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore OTNE’s bioactivity?

Methodological Answer:

  • Software Tools : Use PyRx for docking simulations and Discovery Studio 2021 for visualizing ligand-protein interactions .
  • Protein Selection : Prioritize receptors with hydrophobic pockets (e.g., cytochrome P450 enzymes) to accommodate OTNE’s tetramethylnaphthalene core .
  • Validation : Compare binding energies (ΔG) with known inhibitors and validate using Swiss-Pdb Viewer .

Q. How can contradictions in toxicity endpoints (e.g., dermal vs. systemic effects) be resolved?

Methodological Answer:

  • Endpoint Prioritization : Follow RIFM’s framework to derive maximum acceptable concentrations (MACs) by selecting the lowest safe level across endpoints (e.g., 0.5% for sensitization vs. 1.2% for systemic toxicity) .
  • In Silico Modeling : Use OECD QSAR Toolbox to predict dermal absorption rates and refine exposure thresholds .

Q. What methodologies assess OTNE’s environmental risks in aquatic systems?

Methodological Answer:

  • Aquatic Toxicity Testing : Conduct Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests .
  • Prioritization Frameworks : Apply the Salvito et al. (2002) model to rank OTNE’s persistence (P) and bioaccumulation (B) scores .

Q. How are ADMET properties evaluated for OTNE in drug discovery contexts?

Methodological Answer:

  • Lipinski’s Rule Compliance : Use SWISS ADME to predict parameters (e.g., molecular weight <500 Da, logP <5) .
  • Metabolic Stability : Perform liver microsome assays to quantify CYP450-mediated degradation .
  • Toxicity Profiling : Screen for hepatotoxicity via high-throughput cell viability assays (e.g., HepG2 cells) .

Q. How do regulatory standards (e.g., IFRA) influence experimental design for OTNE?

Methodological Answer:

  • Concentration Limits : Adhere to IFRA Amendment 49 restrictions (e.g., 0.1% in leave-on cosmetics) by validating formulations via HPLC .
  • Documentation : Reference RIFM Safety Assessments for endpoint data and submit compliance reports to institutional review boards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.